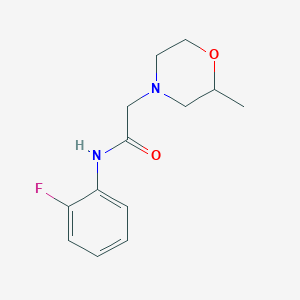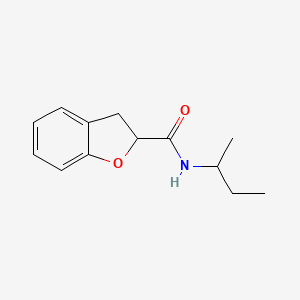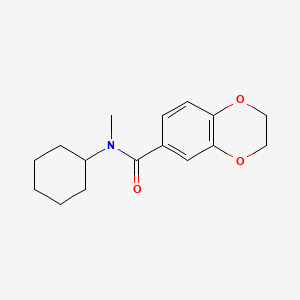![molecular formula C11H12ClN3S B7514411 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7514411.png)
3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole, also known as CMET, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways in cells. In particular, 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. This inhibition can lead to the accumulation of reactive oxygen species, which can ultimately result in cell death.
Biochemical and Physiological Effects
Studies have shown that 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole can have various biochemical and physiological effects, depending on the concentration and duration of exposure. For example, 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole has been shown to induce apoptosis (programmed cell death) in cancer cells, while also modulating the immune system by increasing the production of cytokines. Additionally, 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole has been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole in lab experiments is its relatively low cost and ease of synthesis. Additionally, 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole has shown promising results in various studies, indicating its potential for further research. However, one limitation of using 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole is its potential toxicity, particularly at higher concentrations. Therefore, careful consideration must be given to the concentration and duration of exposure when using 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole in lab experiments.
Direcciones Futuras
There are several potential future directions for research on 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole. One area of interest is its potential as an anticancer agent, particularly in combination with other drugs or therapies. Additionally, further research is needed to fully understand the mechanism of action of 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole, as well as its potential applications in other fields such as agriculture and material science. Finally, more studies are needed to determine the safety and toxicity of 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole, particularly in vivo, in order to fully evaluate its potential as a therapeutic agent.
Métodos De Síntesis
3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole is synthesized through a multi-step process that involves the reaction between 2-chloroethyl sulfide and 4-methyl-1,2,4-triazole-3-thiol. The resulting product is then treated with sodium hydroxide to form 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole.
Aplicaciones Científicas De Investigación
3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole has been shown to have fungicidal activity against various plant pathogens, making it a potential alternative to traditional fungicides. In medicine, 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole has been studied for its potential as an anticancer agent, as well as its ability to modulate the immune system. In material science, 3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole has been investigated for its potential use in the synthesis of new materials.
Propiedades
IUPAC Name |
3-[1-(2-chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c1-8(9-5-3-4-6-10(9)12)16-11-14-13-7-15(11)2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSAQAXHTKSECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)SC2=NN=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetyl]-ethylamino]-N-propan-2-ylacetamide](/img/structure/B7514333.png)







![2-Methoxy-1-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7514381.png)
![N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7514388.png)


![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7514426.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7514429.png)